[4-(1,3-Thiazol-4-yl)phenyl]methanamine is an organic compound characterized by its unique molecular structure, which includes a thiazole ring and an amine functional group attached to a phenyl ring. The compound is identified by the CAS number 871721-40-3 and has a molecular formula of C_{10}H_{10}N_{2}S, with a molecular weight of 190.27 g/mol. This compound is classified as a thiazole derivative, which is notable for its diverse biological activities and potential applications in medicinal chemistry.
The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach is to react 4-bromoaniline with thiazole derivatives under basic conditions to facilitate the formation of the desired amine.
The molecular structure of [4-(1,3-Thiazol-4-yl)phenyl]methanamine features:
Nc1ccc(cc1)C(=N)c2ncs(c2)C
.[4-(1,3-Thiazol-4-yl)phenyl]methanamine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for [4-(1,3-Thiazol-4-yl)phenyl]methanamine primarily involves its interaction with biological targets due to the presence of the thiazole moiety, which is known for its ability to bind to various enzymes and receptors.
In biological systems, this compound may act by:
Studies have shown that thiazole derivatives exhibit antimicrobial and anticancer properties, suggesting that [4-(1,3-Thiazol-4-yl)phenyl]methanamine could have therapeutic potential in these areas.
While specific physical properties such as density and boiling point are not readily available for [4-(1,3-Thiazol-4-yl)phenyl]methanamine, it is generally expected to be a solid at room temperature based on similar compounds in its class.
Key chemical properties include:
[4-(1,3-Thiazol-4-yl)phenyl]methanamine has several potential applications in scientific research:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7